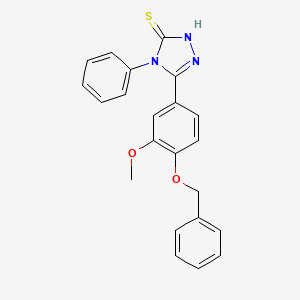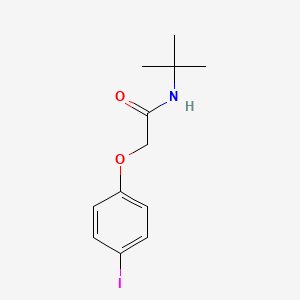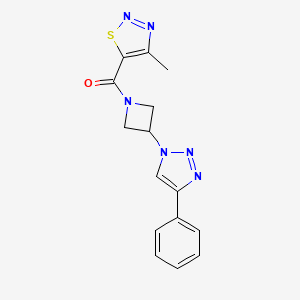![molecular formula C19H30N2O4S B2542627 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide CAS No. 921998-23-4](/img/structure/B2542627.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide" is a novel chemical entity that appears to be related to a class of sulfonamide derivatives. Sulfonamides are a group of compounds known for their various biological activities, including antibacterial properties. They often serve as a scaffold for the development of new therapeutic agents due to their ability to inhibit enzymes like carbonic anhydrases .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonic chlorides with amines or the modification of existing sulfonamide groups. For instance, novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized starting from 3,5-dimethylisoxazole, which involved the generation of 3,5-dimethylisoxazole-4-sulfonamides followed by reactions with various amines and aldehydes . Similarly, sulfonamide isoxazolo[5,4-b]pyridines were synthesized using 3-aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to various aromatic or heteroaromatic systems. The compound of interest likely contains a [1,4]oxazepine ring, which is a seven-membered heterocyclic structure containing nitrogen and oxygen atoms. This ring system has been shown to be synthetically accessible through a ring-forming cascade facilitated by the presence of an unprotected primary sulfonamide group .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including cyclocondensation processes. For example, 4-chloro-3-nitrobenzenesulfonamide was used to produce [1,4]oxazepine-based primary sulfonamides through a reaction with bis-electrophilic phenols . The primary sulfonamide functionality is crucial for these reactions, as it enables the construction of the [1,4]oxazepine ring and acts as a zinc-binding group in enzyme inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific molecular structures. However, they generally exhibit good solubility in polar solvents due to the polar nature of the sulfonamide group. The antibacterial and antiproliferative activities of these compounds are often evaluated in vitro, with some showing significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, as well as inhibitory effects on cancer cell lines like MCF7 . The compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide" would likely share some of these properties, but specific data would be required for a comprehensive analysis.
Applications De Recherche Scientifique
Metabolic Optimization in Drug Development
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is involved in the development of selective endothelin receptor antagonists. A study by Humphreys et al. (2003) in "Xenobiotica" discusses the optimization of related compounds for improved metabolic stability. This research emphasizes the importance of understanding the metabolism of these compounds to enhance their pharmacokinetic properties for potential therapeutic applications (Humphreys et al., 2003).
Dual Angiotensin II and Endothelin A Receptor Antagonists
In the search for effective hypertension treatments, Murugesan et al. (2002) in "Journal of Medicinal Chemistry" describe the synthesis of dual angiotensin II and endothelin A receptor antagonists. These compounds, structurally related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide, represent a novel approach to hypertension management (Murugesan et al., 2002).
Benzimidazole-Tethered Oxazepine Heterocyclic Hybrids
Almansour et al. (2016) in "Molecules" explored the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds, related to the chemical class of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide, exhibit potential for nonlinear optical (NLO) applications. Their study highlights the versatile nature of these compounds in scientific research, particularly in materials science (Almansour et al., 2016).
Development of Potent Endothelin Receptor Antagonists
Murugesan et al. (2003) in "Journal of Medicinal Chemistry" detail the discovery of highly potent and orally active ET(A) selective antagonists. These compounds, including variants of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide, offer insights into the design of effective treatments for conditions like congestive heart failure (Murugesan et al., 2003).
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-13(2)10-21-16-8-7-15(20-26(23,24)11-14(3)4)9-17(16)25-12-19(5,6)18(21)22/h7-9,13-14,20H,10-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRMUNSMMMWUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2542549.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2542556.png)

![6-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B2542558.png)


![2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2542564.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine](/img/structure/B2542567.png)